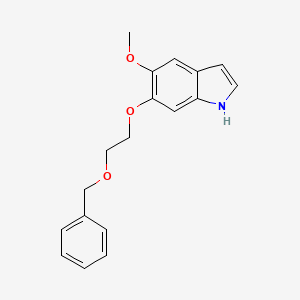
6-(2-(benzyloxy)ethoxy)-5-methoxy-1H-indole
Description
6-(2-(Benzyloxy)ethoxy)-5-methoxy-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
5-methoxy-6-(2-phenylmethoxyethoxy)-1H-indole |
InChI |
InChI=1S/C18H19NO3/c1-20-17-11-15-7-8-19-16(15)12-18(17)22-10-9-21-13-14-5-3-2-4-6-14/h2-8,11-12,19H,9-10,13H2,1H3 |
InChI Key |
AKBAVBGNHVAHJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2)OCCOCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(benzyloxy)ethoxy)-5-methoxy-1H-indole can be achieved through several steps involving the protection and deprotection of functional groups, as well as the formation of the indole core. One common method involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups can be protected using benzyl ethers.
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxyethoxy Group: The benzyloxyethoxy group can be introduced through a nucleophilic substitution reaction, where the protected hydroxyl group reacts with an appropriate alkylating agent.
Deprotection: The final step involves the deprotection of the benzyl ethers to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-(Benzyloxy)ethoxy)-5-methoxy-1H-indole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd, LiAlH4, NaBH4
Substitution: NaH, NaOCH3, benzyl bromide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
6-(2-(Benzyloxy)ethoxy)-5-methoxy-1H-indole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(2-(benzyloxy)ethoxy)-5-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. For example, as a potential MAO inhibitor, it can bind to the active site of the enzyme and prevent the oxidation of neurotransmitter amines, thereby increasing their levels in the brain . This can have therapeutic effects in conditions like depression and Parkinson’s disease.
Comparison with Similar Compounds
Similar Compounds
6-ethoxy-2-aminobenzothiazolium diphenylacetate: Used in nonlinear optical materials.
2-ethylhexanol derivatives: Used as surfactants with unique interfacial activity.
Uniqueness
6-(2-(Benzyloxy)ethoxy)-5-methoxy-1H-indole is unique due to its specific substitution pattern on the indole core, which can influence its chemical reactivity and biological activity. Its combination of benzyloxyethoxy and methoxy groups provides distinct properties compared to other indole derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


